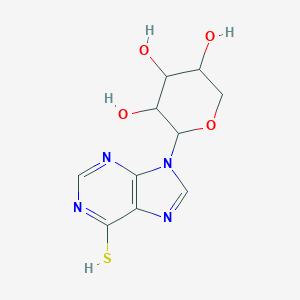
9-(3,4,5-trihydroxyoxan-2-yl)-3H-purine-6-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 9-(3,4,5-trihydroxyoxan-2-yl)-3H-purine-6-thione, commonly known as THT, is a purine derivative that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been found to exhibit unique biochemical and physiological effects. In
Wirkmechanismus
THT inhibits xanthine oxidase by binding to the molybdenum cofactor of the enzyme. This binding prevents the enzyme from converting hypoxanthine and xanthine to uric acid, leading to a decrease in the production of reactive oxygen species. THT has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemische Und Physiologische Effekte
THT has been found to exhibit several biochemical and physiological effects. In addition to its antioxidant, antiviral, and anticancer properties, THT has been shown to have anti-inflammatory effects. This compound has also been found to improve insulin sensitivity in diabetic rats, making it a potential candidate for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
THT has several advantages for use in lab experiments. This compound is stable and can be easily synthesized with high yields. THT is also relatively non-toxic, making it safe for use in cell culture and animal studies. However, THT has some limitations, including its poor solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research involving THT. One potential area of research is the development of THT-based drugs for the treatment of cancer and viral infections. Another area of research is the investigation of THT's effects on other enzymes involved in purine metabolism. Additionally, the development of more efficient synthesis methods for THT could lead to its widespread use in scientific research.
Synthesemethoden
THT can be synthesized using various methods, including the reaction of 6-thioguanine with 2,3,4-tri-O-acetyl-1,5-anhydro-D-ribitol in the presence of a catalyst. Another method involves the reaction of 6-thioguanine with 1,2,3,4-tetra-O-acetyl-5-deoxy-D-ribose in the presence of a catalyst. Both of these methods result in the formation of THT with high yields.
Wissenschaftliche Forschungsanwendungen
THT has been found to have potential applications in scientific research, particularly in the field of biochemistry. This compound has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in purine metabolism. This inhibition can lead to a decrease in the production of reactive oxygen species, which are known to cause oxidative damage to cells. THT has also been found to have antiviral and anticancer properties, making it a potential candidate for drug development.
Eigenschaften
CAS-Nummer |
18520-89-3 |
|---|---|
Produktname |
9-(3,4,5-trihydroxyoxan-2-yl)-3H-purine-6-thione |
Molekularformel |
C10H12N4O4S |
Molekulargewicht |
284.29 g/mol |
IUPAC-Name |
9-(3,4,5-trihydroxyoxan-2-yl)-3H-purine-6-thione |
InChI |
InChI=1S/C10H12N4O4S/c15-4-1-18-10(7(17)6(4)16)14-3-13-5-8(14)11-2-12-9(5)19/h2-4,6-7,10,15-17H,1H2,(H,11,12,19) |
InChI-Schlüssel |
BPIINOQXEGAJIX-UHFFFAOYSA-N |
Isomerische SMILES |
C1C(C(C(C(O1)N2C=NC3=C2N=CN=C3S)O)O)O |
SMILES |
C1C(C(C(C(O1)N2C=NC3=C2NC=NC3=S)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)N2C=NC3=C2N=CN=C3S)O)O)O |
Andere CAS-Nummern |
18520-89-3 |
Synonyme |
9-(3,4,5-trihydroxyoxan-2-yl)-3H-purine-6-thione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



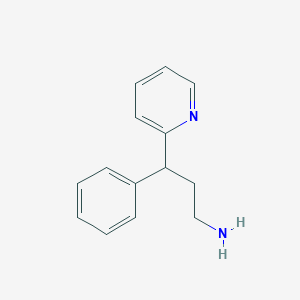
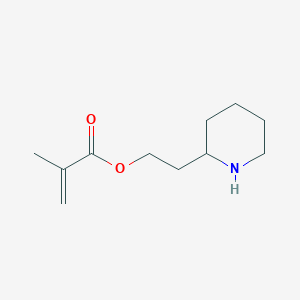
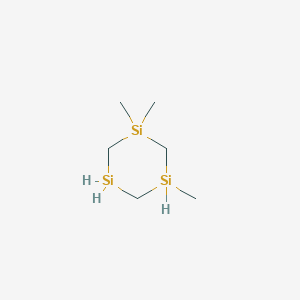
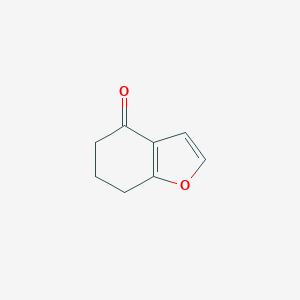
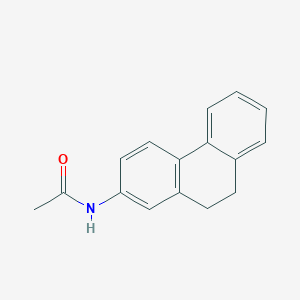
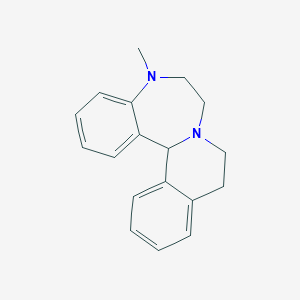
![methyl 3-[2-[[4-acetyl-5-[[5-(2,2-dicyanoethenyl)-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methyl]-3-methyl-1H-pyrrol-2-yl]methyl]-5-(2,2-dicyanoethenyl)-4-methyl-1H-pyrrol-3-yl]propanoate](/img/structure/B90820.png)
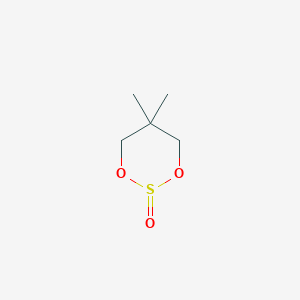
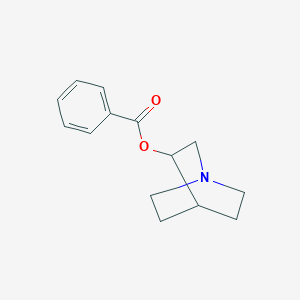
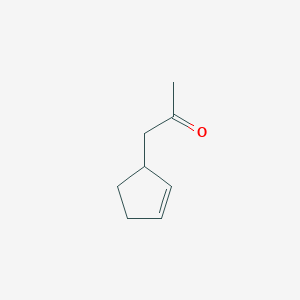
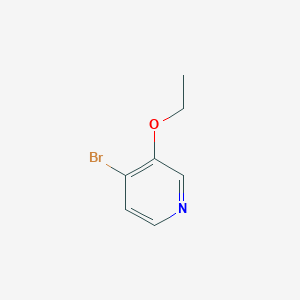
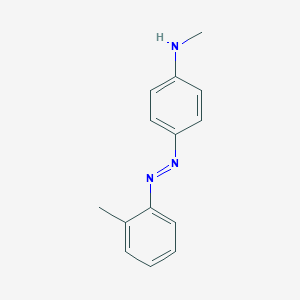
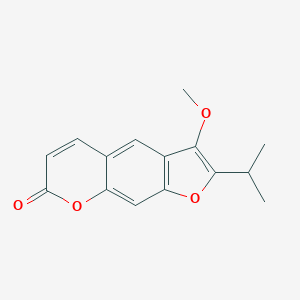
![Piperazine, 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]-](/img/structure/B90835.png)